molecular formula C27H29N3O2 B11227597 2'-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11227597
M. Wt: 427.5 g/mol
InChI Key: WWNHRFCCKZUSKW-UHFFFAOYSA-N
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Description

2’-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring. The final steps involve the addition of the benzyl and pyrrole groups.

    Preparation of Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Spirocyclopentane Ring: This step often involves a cyclization reaction, where the isoquinoline derivative is treated with a suitable cyclizing agent.

    Introduction of Benzyl and Pyrrole Groups: The final steps involve the alkylation of the spiro compound with benzyl bromide and the addition of the pyrrole group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyrrole moieties, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2’-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and drugs.

    Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2’-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methylimidazole: This compound shares the benzyl group and imidazole ring but lacks the spiro structure.

    2-Acetyl-1-methylpyrrole: Similar in having the pyrrole ring but differs in the overall structure and functional groups.

    1-Methyl-2-trichloroacetylimidazole: Contains the imidazole ring and methyl group but has different substituents and lacks the spiro structure.

Uniqueness

The uniqueness of 2’-Benzyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

Molecular Formula

C27H29N3O2

Molecular Weight

427.5 g/mol

IUPAC Name

2-benzyl-N-[(1-methylpyrrol-2-yl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C27H29N3O2/c1-29-17-9-12-21(29)18-28-25(31)24-22-13-5-6-14-23(22)26(32)30(27(24)15-7-8-16-27)19-20-10-3-2-4-11-20/h2-6,9-14,17,24H,7-8,15-16,18-19H2,1H3,(H,28,31)

InChI Key

WWNHRFCCKZUSKW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CC5=CC=CC=C5

Origin of Product

United States

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